molecular formula C16H23ClN2O3S B3602109 N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide

Cat. No.: B3602109
M. Wt: 358.9 g/mol
InChI Key: ZWKIVRIAFHQNAD-UHFFFAOYSA-N
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Description

N-[2-(Azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide is a chemical compound with a molecular formula of C20H23ClN2O3S and a molecular weight of 406.9 g/mol, intended for research and development applications . This benzenesulfonamide derivative is a useful research compound for probing biological systems, particularly in central nervous system (CNS) target discovery and validation . Structurally, it features an azepane moiety linked to a 4-chloro-N-ethylbenzenesulfonamide group, a scaffold recognized in medicinal chemistry. Research on closely related N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has identified them as novel and potent inhibitors of the glycine transporter 1 (GlyT1) . GlyT1 is a key target in neuroscience research for its role in regulating synaptic glycine levels, thereby modulating NMDA receptor function and glutamatergic neurotransmission . Compounds in this class have demonstrated favorable properties in preclinical research, including good solubility and promising brain-plasma ratios, indicating potential for CNS penetration . This makes them valuable tools for studying psychiatric and neurological conditions. Furthermore, various sulfonamide derivatives are investigated for their interaction with phosphodiesterase enzymes (PDEs), which are crucial regulators of intracellular cyclic nucleotide signaling and are implicated in a wide range of diseases . This product is strictly for research use in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-19(13-16(20)18-11-5-3-4-6-12-18)23(21,22)15-9-7-14(17)8-10-15/h7-10H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIVRIAFHQNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylazepan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compound A : N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide

  • Structural Difference : Replaces the azepane ring with a piperazine ring (six-membered vs. seven-membered).
  • Impact : The smaller piperazine ring may reduce steric hindrance and alter binding pocket compatibility. Piperazine derivatives are often associated with enhanced solubility due to increased polarity .
  • Biological Relevance : Piperazine-containing compounds are frequently explored for neurological targets, suggesting Compound A may have distinct pharmacokinetic profiles compared to the azepane-containing target compound .

Compound B : N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide

  • Structural Difference : Incorporates a thiazol ring linked to the benzenesulfonamide core.

Analogues with Halogen Substitution Variations

Compound C : N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide

  • Structural Difference : Features a 3,5-dichlorophenyl group instead of 4-chloro-N-ethylbenzenesulfonamide.
  • This could translate to higher potency in antimicrobial or anticancer assays but may also reduce metabolic stability .

Compound D : N-(4-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide

  • Structural Difference: Substitutes the azepane ring with a dihydroisoquinoline scaffold.
  • Impact: The planar isoquinoline ring may improve DNA intercalation properties, making Compound D more suitable for anticancer research compared to the target compound’s flexible azepane moiety .

Analogues with Functional Group Modifications

Compound E : N-(azepan-4-yl)-N-cyclobutylmethanesulfonamide hydrochloride

  • Structural Difference : Replaces the oxoethyl group with a cyclobutyl-methanesulfonamide chain.
  • Impact: The cyclobutyl group introduces strain and rigidity, which could affect binding kinetics.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Unique Properties Reference
Target Compound Benzenesulfonamide 4-Chloro, N-ethyl, 2-(azepan-1-yl)-2-oxoethyl Flexible azepane ring, moderate lipophilicity
Compound A (Piperazine analogue) Benzenesulfonamide 3-Chloro, 4-benzylpiperazine Enhanced solubility, neurological targets
Compound C (Dichloro analogue) Benzenesulfonamide 3,5-Dichloro Higher reactivity, potential toxicity
Compound D (Isoquinoline analogue) Methanesulfonamide Dihydroisoquinoline DNA intercalation potential
Compound E (Cyclobutyl analogue) Methanesulfonamide Cyclobutyl, azepan-4-yl Rigid structure, improved solubility

Biological Activity

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H24ClN2O3S
  • Molecular Weight : 368.91 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from azepane derivatives and incorporating sulfonamide functionalities. The general approach includes:

  • Formation of the Azepane Ring : Cyclization of appropriate precursors.
  • Functionalization : Introduction of the sulfonamide group and chlorinated benzene moiety through nucleophilic substitution reactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may influence receptor activity, particularly in pathways related to inflammation and pain management.

Pharmacological Studies

A review of studies highlights the following biological activities:

Activity Effect Reference
AntimicrobialInhibitory against bacterial strains
Anti-inflammatoryReduces inflammatory markers in rodent models
AnalgesicExhibits pain-relieving properties in preclinical studies

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against common bacterial pathogens. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects :
    • In a rodent model of inflammation, administration of the compound resulted in a marked reduction in paw edema, suggesting its utility in treating inflammatory conditions.
  • Analgesic Properties :
    • A pharmacological assessment revealed that the compound significantly reduced pain responses in animal models, outperforming established analgesics in certain assays.

Research Findings and Future Directions

Recent investigations have focused on optimizing the structure of this compound to enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have identified key modifications that could improve its pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide formation : Reacting 4-chloro-N-ethylbenzenesulfonyl chloride with a primary amine (e.g., 2-amino-1-(azepan-1-yl)ethanone) in dichloromethane or dimethylformamide, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) for reaction completion .
  • Yield optimization : Adjusting stoichiometry, solvent polarity, and temperature (e.g., reflux conditions) to improve efficiency .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • X-ray crystallography : SHELXL software ( ) refines crystal structures, resolving bond lengths and angles. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .
  • Targeted studies : Use biochemical assays (e.g., enzyme inhibition) based on structural analogs (e.g., sulfonamide-based kinase inhibitors) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Reproducibility checks : Validate assay conditions (e.g., pH, solvent controls) to rule out false positives/negatives .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with fluoro groups) to isolate activity contributors .
  • Computational docking : Tools like AutoDock predict binding affinities to targets (e.g., HIV-1 protease), explaining discrepancies between in vitro and in silico results .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Salt formation : React with HCl or sodium hydroxide to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for controlled release .
  • Crystallography-guided formulation : Analyze crystal packing (via Mercury CSD 2.0) to identify polymorphs with higher thermal stability .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis?

  • Data collection : Use synchrotron radiation for high-resolution datasets .
  • Refinement protocols : SHELXL’s TWIN and BASF commands model twinned crystals, while iterative Fourier recycling improves electron density maps .
  • Validation tools : CheckR or PLATON to identify and correct systematic errors .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., azepane ring expansion) and compare bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity trends .
  • Metabolic profiling : LC-MS/MS identifies metabolites influencing efficacy/toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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